2-(Aminomethyl)-5-iodonaphthalene
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Overview
Description
2-(Aminomethyl)-5-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-iodonaphthalene typically involves multi-step organic reactions. One common method is the nitration of naphthalene followed by reduction to form the corresponding amine. The iodination step can be achieved using iodine or iodinating agents under specific conditions. For example, the nitration of naphthalene can be carried out using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin and hydrochloric acid to yield the aminomethyl derivative. The iodination can then be performed using iodine and a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-iodonaphthalene can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution of the iodine atom can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-iodonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes due to its naphthalene core.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-iodonaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-bromonaphthalene
- 2-(Aminomethyl)-5-chloronaphthalene
- 2-(Aminomethyl)-5-fluoronaphthalene
Uniqueness
Compared to its halogenated analogs, 2-(Aminomethyl)-5-iodonaphthalene has unique properties due to the larger atomic size and higher polarizability of iodine. This can result in stronger halogen bonding interactions and potentially different reactivity and biological activity.
Properties
Molecular Formula |
C11H10IN |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(5-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |
InChI Key |
XDXTYFPXNZTFES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)I |
Origin of Product |
United States |
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